molecular formula C15H17NO2 B14023325 1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- CAS No. 29947-04-4

1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro-

Cat. No.: B14023325
CAS No.: 29947-04-4
M. Wt: 243.30 g/mol
InChI Key: FUNPYYBKUNMBLS-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- is a complex organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a naphthalenone core structure, which is fused with a dihydro-oxazolyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- involves several steps. One common method includes the cyclocondensation of appropriate precursors. For example, the condensation of resin-supported thioamides with hydrazine monohydrate in hot dioxane can yield derivatives of this compound . Another method involves the use of oxazolyl-functionalized trithiocarbonate RAFT agents in polymerization reactions .

Chemical Reactions Analysis

1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include hydrazine monohydrate, dioxane, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- involves its interaction with specific molecular targets. For example, its derivatives have been shown to inhibit protein kinase Cθ, a key enzyme involved in various cellular processes . The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of specific signaling pathways.

Comparison with Similar Compounds

Similar compounds to 1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- include:

The uniqueness of 1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

29947-04-4

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C15H17NO2/c1-15(2)9-18-14(16-15)11-7-10-5-3-4-6-12(10)13(17)8-11/h3-6,11H,7-9H2,1-2H3

InChI Key

FUNPYYBKUNMBLS-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2CC3=CC=CC=C3C(=O)C2)C

Origin of Product

United States

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